ML365
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML365, also known as 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide, is a potent and selective blocker of the TASK-1 (K2P 3.1/KCNK3) potassium channel. This compound has been widely used in scientific research due to its high selectivity and potency, making it a valuable tool for studying the physiological roles of TASK-1 channels .
Mechanism of Action
Target of Action
ML365 is a potent and selective inhibitor of the two-pore domain potassium channel KCNK3/TASK1 . The IC50 values are 4 nM at TASK-1 and 390 nM at TASK-3 . These channels play a crucial role in maintaining the resting membrane potential and cell excitability .
Mode of Action
This compound acts by blocking the TASK1 channels . It selectively inhibits the TWIK2 channel without affecting TWIK1 or THIK1 channels . This selective inhibition is crucial for its specific therapeutic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the NLRP3 inflammasome . The TWIK2 potassium channel mediates potassium efflux, an essential upstream mechanism for ATP-induced NLRP3 inflammasome activation . By inhibiting the TWIK2 channel, this compound can block ATP-induced NLRP3 inflammasome activation .
Pharmacokinetics
In a preliminary pharmacokinetic study conducted in rats, this compound showed good absolute oral bioavailability with an F value of 22.49% . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact its bioavailability .
Result of Action
The inhibition of the TWIK2 channel by this compound leads to the blockage of ATP-induced NLRP3 inflammasome activation . This results in the amelioration of inflammation, which is implicated in various chronic diseases . Moreover, pre-administration of this compound dose-dependently ameliorated LPS-induced endotoxic shock in mice .
Biochemical Analysis
Biochemical Properties
ML365 interacts with the TWIK2 potassium channel, an essential upstream mechanism for ATP-induced NLRP3 inflammasome activation . It has been found to be the most potent TWIK2 channel blocker among known K2P channel modulators .
Cellular Effects
This compound has been shown to concentration-dependently inhibit ATP-induced NLRP3 inflammasome activation in LPS-primed murine BMDMs . It does not affect nigericin-induced NLRP3, or non-canonical, AIM2 and NLRC4 inflammasomes activation .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the TWIK2 potassium channel . This inhibition impairs the essential upstream mechanism for ATP-induced NLRP3 inflammasome activation .
Temporal Effects in Laboratory Settings
It has been shown to inhibit ATP-induced NLRP3 inflammasome activation in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, pre-administration of this compound has been shown to dose-dependently ameliorate LPS-induced endotoxic shock
Metabolic Pathways
Its role as a blocker of the TWIK2 potassium channel suggests it may interact with pathways involving potassium efflux .
Subcellular Localization
Given its role as a blocker of the TWIK2 potassium channel, it is likely to be localized in the cell membrane where this channel is present .
Preparation Methods
The synthesis of ML365 involves the chemical optimization of a bis-amide scaffold. The synthetic route typically includes the following steps:
Formation of the bis-amide scaffold: This involves the reaction of 3-methylbenzoic acid with aniline derivatives under specific conditions to form the bis-amide structure.
Methoxylation: The introduction of a methoxy group to the benzamide structure is achieved through a methoxylation reaction.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥99%
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis follows standard organic chemistry protocols and can be scaled up as needed.
Chemical Reactions Analysis
ML365 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ML365 has a wide range of scientific research applications, including:
Chemistry: It is used as a pharmacological tool to study the specific roles of TASK-1 channels in various chemical processes.
Biology: this compound is used to investigate the physiological functions of TASK-1 channels in biological systems, including their roles in cell membrane potential regulation and signal transduction.
Medicine: The compound is used in medical research to explore its potential therapeutic applications, particularly in the treatment of diseases related to potassium channel dysfunction.
Industry: While primarily a research tool, this compound’s high selectivity and potency make it a valuable compound for developing new pharmacological agents
Comparison with Similar Compounds
ML365 is unique due to its high selectivity and potency for TASK-1 channels. Similar compounds include:
DCPIB: Another potassium channel blocker, but less selective compared to this compound.
Quinine: A well-known potassium channel blocker with broader activity.
ML335: Another selective inhibitor of potassium channels, but with different selectivity profiles compared to this compound .
This compound stands out due to its high selectivity for TASK-1 channels, making it a valuable tool for specific research applications.
Properties
IUPAC Name |
2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAJHKSGYJSZBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.